(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
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Overview
Description
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methylidene group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol can be achieved through several methods. One common approach involves the use of bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester undergoes substitution reactions with ammonia or primary or secondary amines to provide the desired compound . Another method involves the asymmetric synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones, which can be adapted for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones
Uniqueness
(5R)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
(5R)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-YHMJZVADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)C(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464647 |
Source
|
Record name | FT-0671749 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216655-61-7 |
Source
|
Record name | FT-0671749 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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